molecular formula C12H8BrClN4O B12895547 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5413-98-9

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B12895547
CAS No.: 5413-98-9
M. Wt: 339.57 g/mol
InChI Key: PSGCWJKNZZEGRP-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Gewald Reaction: This step involves the formation of a thiophene ring by reacting an aldehyde or ketone with an activated nitrile in the presence of a sulfur source.

    Pyrimidone Formation: The thiophene derivative is then converted into a pyrimidone.

    Bromination: The pyrimidone is brominated to introduce the bromine atom.

    Chlorination: Finally, the compound is chlorinated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a valuable compound for targeted drug design and synthesis.

Properties

5413-98-9

Molecular Formula

C12H8BrClN4O

Molecular Weight

339.57 g/mol

IUPAC Name

4-(4-bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8BrClN4O/c1-18-10-9(6-15-18)11(17-12(14)16-10)19-8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

PSGCWJKNZZEGRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)Br

Origin of Product

United States

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